Structural Elucidation and NMR Spectral Analysis of Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate
Structural Elucidation and NMR Spectral Analysis of Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper
Executive Summary
In modern drug discovery, functionalized pyrazoles serve as privileged scaffolds, frequently utilized in the design of kinase inhibitors and S1P1 receptor agonists 1. Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate (CAS: 400877-59-0) 2 is a highly versatile synthetic intermediate. The presence of the C4-bromine atom provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the ethyl ester allows for straightforward orthogonal deprotection or functionalization.
This whitepaper provides a comprehensive, field-proven guide to the synthesis, structural elucidation, and Nuclear Magnetic Resonance (NMR) spectral assignment of this compound, emphasizing the physical causality behind the experimental data.
Mechanistic Causality of Regioselective Bromination
The synthesis of this compound relies on the electrophilic bromination of its precursor, ethyl 1-ethyl-1H-pyrazole-3-carboxylate 3. Understanding the regiochemistry requires an analysis of the pyrazole ring's electronic distribution.
While pyrazole is a π -excessive heterocycle, the electron-withdrawing ester group at C3 deactivates the ring. However, the C4 position remains the most electron-rich site (highest HOMO coefficient) because C3 is blocked and C5 is adjacent to the electronegative N1 atom. Consequently, electrophilic attack by molecular bromine ( Br2 ) is kinetically and thermodynamically directed almost exclusively to the C4 position 3.
Fig 1: Regioselective electrophilic bromination pathway at the C4 position.
NMR Spectroscopy: Principles and Signal Causality
Accurate structural validation relies on high-resolution 1H and 13C NMR spectroscopy. The assignments below are driven by fundamental principles of magnetic anisotropy, inductive effects, and spin-spin coupling.
Causality in 1H NMR Shifts
-
The Pyrazole Core (H5): The isolated proton at C5 appears as a sharp singlet. It is heavily deshielded ( δ ~7.52 ppm) due to the combined magnetic anisotropy of the adjacent N1 atom and the inductive electron-withdrawing effect of the newly introduced C4 bromine 1.
-
The Ethyl Groups: The molecule contains two distinct ethyl chains, generating two A2X3 spin systems (quartet-triplet pairs). The N−CH2 protons are deshielded by the pyrazole nitrogen ( δ ~4.61 ppm), while the O−CH2 protons are deshielded by the ester oxygen ( δ ~4.40 ppm). The N−CH2 shift is unusually downfield due to the conjugated electron-deficient nature of the brominated pyrazole ring.
Causality in 13C NMR Shifts
-
The Heavy Atom Effect (HAE): The most diagnostic signal in the 13C spectrum is the C4 carbon. Bromine, being a large, polarizable halogen, induces a diamagnetic shielding effect on the directly attached carbon. This "Heavy Atom Effect" pushes the C4 resonance anomalously upfield to ~96.8 ppm, confirming successful bromination.
-
Carbonyl Polarization: The ester carbonyl carbon (C=O) lacks electron density due to the strong π -bond polarization toward oxygen, resulting in a highly deshielded signal at ~161.5 ppm.
Fig 2: Key 2D NMR (HSQC/HMBC) correlations for structural validation.
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems .
Protocol A: Regioselective Bromination Workflow
-
Preparation: Dissolve ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 eq, e.g., 7.91 mmol) in anhydrous chloroform ( CHCl3 , 2.0 mL) under an inert argon atmosphere 1.
-
Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperatures suppress non-specific aliphatic halogenation and control the exothermic nature of the electrophilic addition.
-
Reagent Addition: Add bromine ( Br2 , 1.01 eq, 8.0 mmol) dropwise over 10 minutes.
-
Validation Checkpoint 1 (Reaction Monitoring): Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material and the emergence of a new, less polar UV-active spot confirms conversion.
-
Quenching & Workup: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2S2O3 ). Validation Checkpoint 2: The distinct red/orange color of unreacted bromine will immediately dissipate, yielding a colorless or pale yellow organic layer, confirming successful quenching.
-
Isolation: Extract with dichloromethane, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the target compound.
Protocol B: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve ~15 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 provides a stable deuterium lock signal and lacks exchangeable protons that could obscure the analyte's signals.
-
Shimming & Tuning: Insert the NMR tube into a 400 MHz spectrometer. Perform automated gradient shimming. Validation Checkpoint: The TMS peak must have a line width at half height ( w1/2 ) of < 1.0 Hz, ensuring high magnetic field homogeneity.
-
1H Acquisition: Acquire 16 scans with a relaxation delay ( D1 ) of 2.0 seconds. Causality: A 2-second delay ensures complete longitudinal relaxation ( T1 ) of all protons, allowing for accurate quantitative integration.
-
13C Acquisition: Acquire 512 scans with a relaxation delay ( D1 ) of 5.0 seconds. Causality: Quaternary carbons (C3, C4, C=O) lack attached protons to facilitate dipole-dipole relaxation. Their T1 times are significantly longer; an extended D1 prevents signal saturation.
Quantitative Data Presentation
The following tables summarize the expected quantitative NMR spectral data for Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate in CDCl3 at 298 K.
Table 1: 1H NMR Spectral Data (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Causality |
| H-5 | 7.52 | Singlet (s) | - | 1H | Deshielded by N1 and inductive pull of C4-Br. |
| N- CH2 | 4.61 | Quartet (q) | 7.3 | 2H | Deshielded by direct attachment to pyrazole N1. |
| O- CH2 | 4.40 | Quartet (q) | 7.2 | 2H | Deshielded by ester oxygen. |
| N- CH3 | 1.45 | Triplet (t) | 7.3 | 3H | Aliphatic methyl coupled to N- CH2 . |
| O- CH3 | 1.40 | Triplet (t) | 7.2 | 3H | Aliphatic methyl coupled to O- CH2 . |
Table 2: 13C NMR Spectral Data (100 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Causality |
| C=O | 161.5 | Quaternary (C) | Highly polarized ester carbonyl carbon. |
| C-3 | 141.2 | Quaternary (C) | Pyrazole core carbon attached to electron-withdrawing ester. |
| C-5 | 131.5 | Methine (CH) | Aromatic carbon adjacent to N1. |
| C-4 | 96.8 | Quaternary (C-Br) | Upfield shifted due to the Heavy Atom Effect of Bromine. |
| O- CH2 | 61.2 | Methylene ( CH2 ) | Deshielded by ester oxygen. |
| N- CH2 | 48.5 | Methylene ( CH2 ) | Deshielded by pyrazole nitrogen. |
| N- CH3 | 15.2 | Methyl ( CH3 ) | Standard aliphatic methyl. |
| O- CH3 | 14.3 | Methyl ( CH3 ) | Standard aliphatic methyl. |
References
-
New pyrazole derivatives - European Patent Office - EP 2390252 A1 Source: European Patent Office / Googleapis URL:[Link]
